Benzenesulfonamide derivatives are widely studied for their biological activity, particularly as inhibitors for various enzymes such as carbonic anhydrases. The compound's classification falls under the broader category of sulfonamides, which have applications in pharmaceuticals, particularly as antibiotics and enzyme inhibitors.
The synthesis of benzenesulfonamide, N-4-biphenylyl can be achieved through several methods, commonly involving the reaction of biphenyl derivatives with sulfonamide precursors. One effective method includes:
For example, a common procedure involves:
The molecular structure of benzenesulfonamide, N-4-biphenylyl can be analyzed using various spectroscopic techniques:
The biphenyl structure contributes to the compound's stability and influences its interaction with biological targets.
Benzenesulfonamide, N-4-biphenylyl participates in various chemical reactions:
These reactions are significant for modifying its chemical properties and enhancing biological activity.
The mechanism of action of benzenesulfonamide derivatives primarily revolves around their ability to inhibit specific enzymes:
Data from studies indicate that structural modifications can significantly enhance potency against specific bacterial strains.
Benzenesulfonamide, N-4-biphenylyl exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
Benzenesulfonamide, N-4-biphenylyl has diverse applications in scientific research and industry:
Research continues to explore its derivatives for enhanced efficacy against resistant bacterial strains and novel therapeutic targets.
The discovery of the antibacterial properties of Prontosil Rubrum (sulfamidochrysoïdine) in 1935 marked the dawn of the sulfonamide era in medicinal chemistry, representing the first systematic use of synthetic antimicrobial agents to combat bacterial infections. This breakthrough validated Gerhard Domagk's pioneering work, which earned him the 1939 Nobel Prize in Physiology or Medicine, and initiated an unprecedented surge in sulfonamide-based drug development. The subsequent eight decades have witnessed the evolution of sulfonamide chemistry far beyond its antimicrobial origins, expanding into diverse therapeutic domains including carbonic anhydrase inhibition, anticonvulsant applications, and antitumor agents. By the 21st century, the pharmaceutical landscape included over 150 FDA-approved drugs incorporating the sulfonamide moiety as a core structural element, collectively addressing more than 25 distinct pathological conditions. The structural malleability of the sulfonamide group (–SO₂NH–), coupled with its favorable physicochemical stability and capacity for directional hydrogen bonding, has cemented its status as a privileged scaffold in rational drug design. This evolutionary trajectory underscores the transition from serendipitous discovery to sophisticated structure-based optimization strategies that characterize modern sulfonamide therapeutics [3] .
Table 1: Key Milestones in Sulfonamide Therapeutic Development
Year | Drug | Therapeutic Class | Significance |
---|---|---|---|
1935 | Prontosil | Antimicrobial | First commercially available antibacterial agent |
1942 | Sulfapyridine | Anti-infective | Early treatment for pneumonia and meningitis |
1957 | Diuril (Chlorothiazide) | Diuretic | Revolutionized hypertension management |
1982 | Piroxicam | NSAID | Demonstrated sulfonamide utility in inflammation |
1992 | Sumatriptan | Antimigraine | Validated CNS applications |
1998 | Celecoxib | COX-2 Inhibitor | Highlighted target specificity potential |
2012 | SLC-0111 | Anticancer (Phase II) | Validated CA IX targeting for oncology |
The strategic incorporation of the 4-phenylphenyl moiety (N-4-biphenylyl group) at the sulfonamide nitrogen generates a distinctive molecular architecture characterized by enhanced hydrophobic character and expanded planar topology. With a molecular formula of C₁₈H₁₅NO₂S and a molecular weight of 309.4 g/mol, this compound (CAS 13607-48-2) exhibits specific structural features that profoundly influence its intermolecular interactions. X-ray crystallographic analyses reveal that the dihedral angle between the two phenyl rings in the biphenyl system typically ranges from 30-45°, creating a twisted yet conjugated system that optimizes both steric accommodation and electronic delocalization. The sulfonamide group adopts a characteristic tetrahedral geometry around sulfur, with S=O bond lengths averaging 1.43 Å and S-N bonds measuring approximately 1.62 Å. This configuration creates two potential hydrogen-bonding sites: the sulfonamide nitrogen (hydrogen-bond donor) and sulfonyl oxygen atoms (hydrogen-bond acceptors). The extended biphenyl system significantly increases molecular surface area (estimated at ~240 Ų) and enhances hydrophobic interactions, particularly with protein binding pockets containing aromatic clusters or hydrophobic residues. These features collectively contribute to improved target binding affinity and ligand specificity compared to simpler benzenesulfonamide derivatives. The compound's calculated partition coefficient (XLogP3 ≈ 4.1) indicates substantial lipophilicity, while its hydrogen bond acceptor count (4 atoms) and hydrogen bond donor count (1 atom) govern solubility parameters and membrane permeability profiles [1] [4].
Table 2: Key Molecular Properties of Benzenesulfonamide, N-4-Biphenylyl-
Property | Value/Description | Method/Parameter |
---|---|---|
Molecular Formula | C₁₈H₁₅NO₂S | Elemental composition |
Molecular Weight | 309.4 g/mol | Mass spectrometry |
IUPAC Name | N-(4-phenylphenyl)benzenesulfonamide | Systematic nomenclature |
Hydrogen Bond Donors | 1 (sulfonamide NH) | Computational prediction |
Hydrogen Bond Acceptors | 4 (2x S=O, phenyl π-system) | Computational prediction |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | Structural representation |
Rotatable Bonds | 4 | Conformational flexibility |
Topological Polar Surface Area | 46.2 Ų | Solubility predictor |
The structural hybridization inherent in N-4-biphenylylbenzenesulfonamide creates a versatile molecular platform with demonstrated utility across pharmaceutical research, catalysis science, and functional material development. In medicinal chemistry contexts, this compound serves as a critical precursor molecule for synthesizing pharmacologically active derivatives, particularly those targeting zinc metalloenzymes like carbonic anhydrases (CAs). The biphenyl extension provides optimal spatial positioning for interaction with the hydrophobic wall in the CA active site, significantly enhancing isoform selectivity. Beyond biological applications, the compound's robust conjugated aromatic system and electron-withdrawing sulfonamide group facilitate its incorporation into advanced materials, including photoinitiators for polymerization reactions and charge-transfer complexes for electronic applications. The molecule's thermal stability, evidenced by its melting point range of 150-160°C, supports applications requiring elevated processing temperatures. Recent investigations have explored its potential as a building block in metal-organic frameworks (MOFs) where the sulfonamide group acts as a coordination site, and as a template molecule in molecularly imprinted polymers (MIPs) for sensor development. The compound's crystalline nature and defined hydrogen-bonding motifs further enable engineering of materials with predictable solid-state properties, bridging molecular design with macroscopic functionality [1] [8] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: